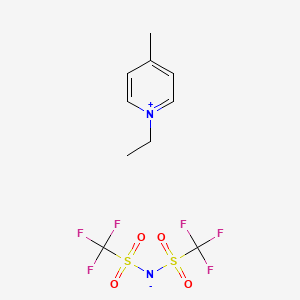

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

説明

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (CAS RN®: 712355-03-8) is an ionic liquid (IL) composed of a pyridinium cation substituted with ethyl and methyl groups at the 1- and 4-positions, respectively, paired with the hydrophobic bis(trifluoromethylsulfonyl)imide (Tf2N) anion. This IL exhibits low viscosity, high thermal stability, and moderate conductivity, making it suitable for applications such as electrolytes in energy storage devices, solvents for extraction processes, and reaction media in catalysis . Its molecular formula is C10H12F6N2O4S2, with a molecular weight of 402.3 g/mol .

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-4-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-8(2)5-7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSYYJPMDAFVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-ethyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent . The reaction is carried out under controlled conditions, such as maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium cation can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents, depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used .

科学的研究の応用

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate ionic transport . The compound interacts with molecular targets through electrostatic interactions and hydrogen bonding, which can influence various pathways and processes . Its high ionic conductivity and thermal stability make it an effective medium for facilitating chemical reactions and processes .

類似化合物との比較

Positional Isomerism Effects

The position of the methyl group on the pyridinium ring significantly impacts physical properties:

- Melting Points : The 4-methyl isomer has a slightly higher experimental melting point (~287–298 K) compared to the 2-methyl isomer (~281–293 K), attributed to differences in cation symmetry and packing efficiency .

- Transport Properties : The 3-methyl isomer exhibits the lowest viscosity (37 cP) and highest conductivity (7.47 mS/cm), likely due to reduced steric hindrance around the cation-anion interaction sites .

Anion Effects

Replacing Tf2N with smaller anions (e.g., bromide) drastically increases melting points:

- 1-Ethyl-4-methylpyridinium bromide melts at 413 K (140°C), compared to 287–298 K for the Tf2N variant, highlighting the Tf2N anion’s role in lowering melting points via delocalized charge and weak coordination .

Imidazolium-Based Ionic Liquids

Imidazolium ILs with Tf2N anions are common benchmarks for comparison:

| Compound | Melting Point (K) | Viscosity (cP, 25°C) | Conductivity (mS/cm, 30°C) |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium Tf2N | 256–268 | 37 | ~6.5 (estimated) |

| 1-Butyl-3-methylimidazolium Tf2N | 250–266 | 66 | ~3.5 (estimated) |

- Thermal Behavior : Imidazolium-based ILs generally exhibit lower melting points than pyridinium analogs, favoring liquid-phase applications at ambient temperatures .

- Transport Properties : The 1-ethyl-3-methylimidazolium Tf2N has comparable viscosity (37 cP) to 1-ethyl-3-methylpyridinium Tf2N (37 cP), but higher conductivity due to the imidazolium cation’s planar structure enhancing ion mobility .

Other Ionic Liquids

Choline Tosylate

| Property | Value |

|---|---|

| Melting Point (K) | 378–393 |

| Viscosity (cP, 25°C) | Not reported |

Choline tosylate’s higher melting point (~378–393 K) limits its use in low-temperature processes compared to 1-ethyl-4-methylpyridinium Tf2N .

N-(3-cyanopropyl)pyridinium Tricyanomethanide

| Property | Value |

|---|---|

| Melting Point (K) | 303–330 |

| Conductivity | Not reported |

This IL’s higher melting point (~303–330 K) and polar cyanide functional groups make it more suitable for high-temperature electrochemical applications but less compatible with hydrophobic systems .

Key Research Findings

- Diffusion Coefficients : 1-Ethyl-4-methylpyridinium Tf2N demonstrates superior hydrocarbon diffusion coefficients compared to imidazolium dicyanamide ([emim][DCA]), making it effective for aromatic/aliphatic separation processes .

- Thermal Stability : Pyridinium-based ILs generally exhibit higher thermal stability than imidazolium analogs due to stronger cation-anion interactions, though at the cost of higher viscosity .

生物活性

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (EMIM Tf2N) is an ionic liquid that has garnered attention due to its unique chemical properties and potential applications across various fields, including biochemistry and materials science. This compound is characterized by a pyridinium cation with ethyl and methyl substituents and a bis(trifluoromethylsulfonyl)imide anion, contributing to its ionic nature and stability under diverse conditions. The molecular weight of EMIM Tf2N is approximately 358.34 g/mol, and it exhibits high thermal stability, low volatility, and excellent electrochemical properties.

Key Characteristics:

- Molecular Formula: C₇H₈F₆N₂O₄S₂

- Molecular Weight: 358.34 g/mol

- Ionic Conductivity: 3.42 mS/cm at 25°C

- Thermal Stability: Stable up to 280°C before significant reactivity hazards emerge .

Biological Activity

Research on the biological activity of EMIM Tf2N is still emerging, but preliminary studies indicate several promising applications:

Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various ionic liquids found that compounds similar to EMIM Tf2N exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that EMIM Tf2N may also have potential as an antimicrobial agent, although specific data for this compound is still needed.

Study 2: Enzyme Activity Enhancement

Research into the use of ionic liquids in biocatalysis has highlighted the ability of certain ionic liquids to enhance enzyme activity. A comparative study showed that adding ionic liquids like EMIM Tf2N could increase the reaction rates in enzymatic processes, indicating its potential utility in industrial biotechnology applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | Ionic Liquid | Different position of methyl group on pyridine ring |

| 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Ionic Liquid | Pyrrolidine base instead of pyridine |

| 1-Methyl-4-pyridinium bis(trifluoromethylsulfonyl)imide | Ionic Liquid | Methyl group at position 1 on pyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。